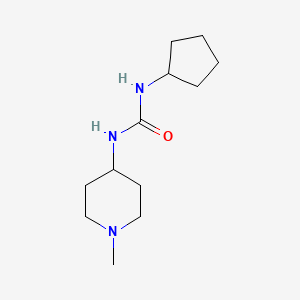

![molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0](/img/structure/B6577529.png)

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Chemical Reactions Analysis

A novel one-pot protocol for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established . This involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Wissenschaftliche Forschungsanwendungen

- Imidazo[1,2-a]pyridines are versatile heterocyclic scaffolds with broad therapeutic potential. Researchers have explored their use in treating heart diseases, migraines, digestive disorders, and viral infections .

- Imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties . Researchers could investigate the anti-inflammatory effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives, potentially identifying potent anti-inflammatory agents.

- Substituted imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activities . Evaluating the antimicrobial potential of this compound class, including N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide , is crucial for combating infectious diseases.

- Imidazo[1,2-a]pyridines have been proposed as potential anticancer agents . Researchers could explore the cytotoxic effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives against cancer cell lines.

- Some imidazo[1,2-a]pyridine derivatives show promise in cardiovascular disease management . Investigating the effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide on heart health could yield valuable insights.

- Imidazo[1,2-a]pyridines have potential neuroprotective effects . Researchers might explore whether N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives offer neuroprotection, especially in conditions like Alzheimer’s disease.

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents

Antibacterial and Antifungal Agents

Cancer Research

Cardiovascular Applications

Neurodegenerative Disorders

Wirkmechanismus

Target of Action

The primary target of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained significant attention due to their lower incidence of adverse effects .

Mode of Action

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide interacts with its target, the COX enzyme, by inhibiting its activity . Docking studies have shown that the molecules of this compound can position themselves well in the COX-2 active site . This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting the COX enzyme, N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Result of Action

The inhibition of the COX enzyme by N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide leads to a reduction in the production of prostanoids . This results in decreased inflammation, pain, and fever . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .

Eigenschaften

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDYAIYJEZPDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)

![2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B6577447.png)

![ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6577453.png)

![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)

![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)

![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)

![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)

![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)

![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)